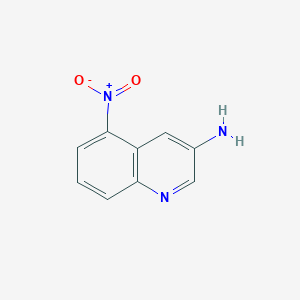

5-硝基喹啉-3-胺

描述

5-Nitroquinolin-3-amine (5-NQA) is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 202 °C and a boiling point of 293 °C. It is used in a variety of scientific research applications, including organic synthesis and drug development. 5-NQA has been studied extensively for its potential therapeutic applications and has been found to have a number of biochemical and physiological effects on the body.

科学研究应用

区域选择性胺化

5-硝基喹啉-3-胺及其衍生物是区域选择性胺化过程研究的主题。例如,包括与 5-硝基喹啉-3-胺相关的化合物的硝基异喹啉已在液氨溶液中胺化,以生成相应的氨基化合物。此类转化对于合成在材料科学、制药和有机化学中具有潜在应用的新型化合物至关重要 (Woźniak 等人,1990)。

作用机制研究

研究深入探讨了含硝基化合物的代谢和作用机制,例如与 5-硝基喹啉-3-胺在结构上相关的化合物。研究探索了这些化合物如何经历代谢活化并与 DNA 等生物分子相互作用,从而深入了解其潜在的治疗或毒理作用 (辛哈等人,1985)。

合成应用

5-硝基喹啉-3-胺是合成多种化合物的关键中间体。其转化,如亲核取代反应,已被广泛研究以开发生产药学相关分子的有效合成途径。例如,已经开发出通过涉及 5-硝基喹啉-3-胺衍生物的选择性取代反应来合成药理学上有趣的化合物的氨基类似物的方法 (Štefane 等人,2012)。

抗菌性能

已经研究了由类似于 5-硝基喹啉-3-胺的化合物合成的 8-硝基氟喹诺酮衍生物的抗菌性能。这些研究旨在了解控制硝基喹啉衍生物抗菌功效的构效关系,从而有助于开发新的抗生素 (Al-Hiari 等人,2007)。

生物还原药物研究

与 5-硝基喹啉-3-胺相关的化合物已被研究为生物还原药物,这些药物在通常存在于实体瘤中的缺氧条件下被激活。这项研究对于开发更有效地靶向缺氧肿瘤细胞的新癌症疗法至关重要 (Siim 等人,1994)。

作用机制

Target of Action

The primary target of 5-Nitroquinolin-3-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability .

Mode of Action

It is known that many quinoline derivatives interact with their targets through various mechanisms, such as inhibition of enzyme activity, interference with protein-protein interactions, or disruption of cellular processes

Biochemical Pathways

Disruption of these pathways can lead to cell cycle arrest, DNA repair, or programmed cell death .

Pharmacokinetics

Some general properties have been reported :

- High gastrointestinal absorption is suggested, indicating good oral bioavailability . Information on the volume of distribution is not available. The metabolic pathway of 5-Nitroquinolin-3-amine is not known. The route of elimination is not documented. The half-life of 5-Nitroquinolin-3-amine is not known.

属性

IUPAC Name |

5-nitroquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRERDBOBCFEVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitroquinolin-3-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-[1-[(2-chlorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine](/img/structure/B2956998.png)

![Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B2956999.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-yl]acetamide dihydrochloride](/img/structure/B2957000.png)

![6-[[4-(3-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2957004.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)

![2-[(4R)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidin-4-yl]acetic acid](/img/structure/B2957008.png)

![1-butyl-4-{1-[2-(2-chlorophenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2957009.png)